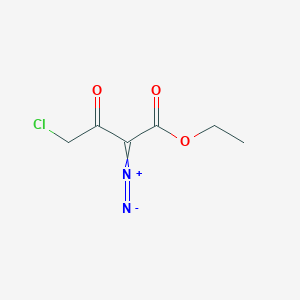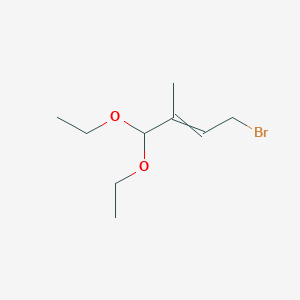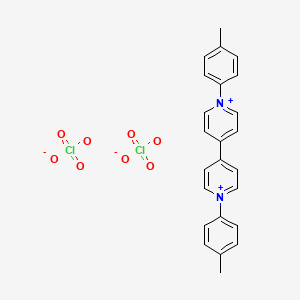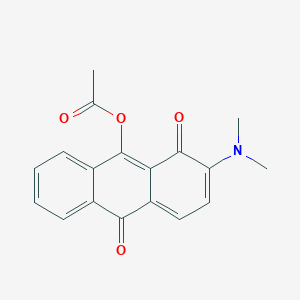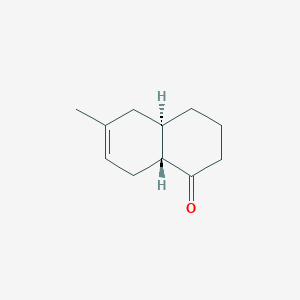![molecular formula C6H16ClPSi B14415974 {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane CAS No. 86934-69-2](/img/structure/B14415974.png)
{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane: is an organosilicon compound that features both silicon and phosphorus atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane typically involves the reaction of a chlorosilane with a phosphine. One common method is the reaction of chlorodimethylsilane with dimethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The silicon and phosphorus atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-silicon or carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or ozone for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon or organophosphorus compounds, while oxidation and reduction reactions can lead to different oxidation states of the original compound.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine:
Drug Development: The compound’s unique structure can be exploited in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Biological Probes: It can be used as a probe in biochemical studies to investigate the function of various biomolecules.
Industry:
Silicon-Based Polymers: The compound can be used in the production of silicon-based polymers with enhanced properties for use in electronics, coatings, and adhesives.
作用機序
The mechanism by which {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and influencing its reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Chlorodimethylsilane: A simpler organosilicon compound with similar reactivity but lacking the phosphorus atom.
Dimethylphosphine: An organophosphorus compound with similar reactivity but lacking the silicon atom.
1,2-Bis(chlorodimethylsilyl)ethane: A related compound with two chlorosilane groups, offering different reactivity and applications.
Uniqueness: The presence of both silicon and phosphorus atoms in {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane gives it unique chemical properties, such as the ability to participate in a wider range of reactions and form more diverse products. This dual functionality makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
86934-69-2 |
|---|---|
分子式 |
C6H16ClPSi |
分子量 |
182.70 g/mol |
IUPAC名 |
2-[chloro(dimethyl)silyl]ethyl-dimethylphosphane |
InChI |
InChI=1S/C6H16ClPSi/c1-8(2)5-6-9(3,4)7/h5-6H2,1-4H3 |
InChIキー |
XHLUVGXAEFIRGH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCP(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


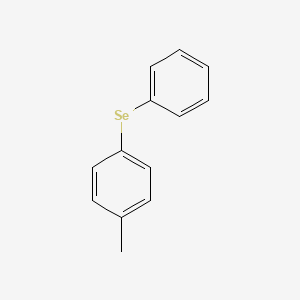
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
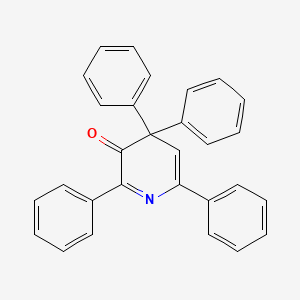
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)

